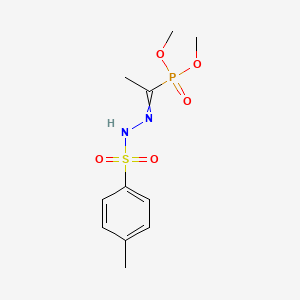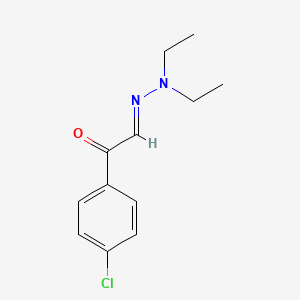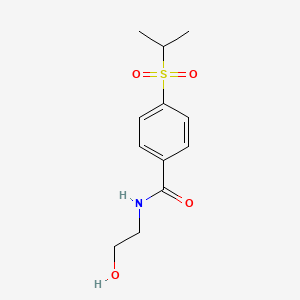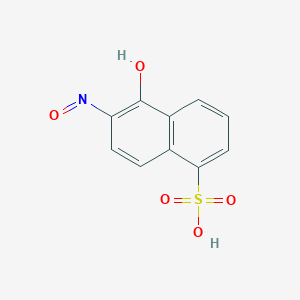![molecular formula C7H10N2 B14701080 3,4-Diazatricyclo[4.2.1.02,5]non-3-ene CAS No. 23979-30-8](/img/structure/B14701080.png)
3,4-Diazatricyclo[4.2.1.02,5]non-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diazatricyclo[42102,5]non-3-ene is a unique organic compound with the molecular formula C7H10N2 It is characterized by a tricyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diazatricyclo[4.2.1.02,5]non-3-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a diazo compound, followed by cyclization to form the tricyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using industrial reactors, and implementing purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3,4-Diazatricyclo[4.2.1.02,5]non-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The nitrogen atoms in the tricyclic structure can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of nucleophiles or electrophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various amines or other reduced forms.
Scientific Research Applications
3,4-Diazatricyclo[4.2.1.02,5]non-3-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and molecular recognition.
Industry: Used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which 3,4-Diazatricyclo[4.2.1.02,5]non-3-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tricyclic structure allows for specific binding interactions, which can modulate biological pathways. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Diazatricyclo[4.1.0.02,7]hept-3-ene
- 3,4,5-Triazatricyclo[4.1.0.02,7]hept-3-ene
Uniqueness
3,4-Diazatricyclo[42102,5]non-3-ene is unique due to its specific tricyclic structure and the presence of two nitrogen atoms, which confer distinct chemical properties and reactivity
Properties
CAS No. |
23979-30-8 |
|---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
3,4-diazatricyclo[4.2.1.02,5]non-3-ene |
InChI |
InChI=1S/C7H10N2/c1-2-5-3-4(1)6-7(5)9-8-6/h4-7H,1-3H2 |
InChI Key |
UMXWGTUQNIRJLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(4-Methylbenzene-1-sulfonyl)-N-[(2-nitrophenyl)sulfanyl]-L-histidine](/img/structure/B14701029.png)

![2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14701037.png)
![Bicyclo[4.1.0]hepta-1,3,5-trien-7-one](/img/structure/B14701041.png)



![(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene](/img/structure/B14701062.png)

